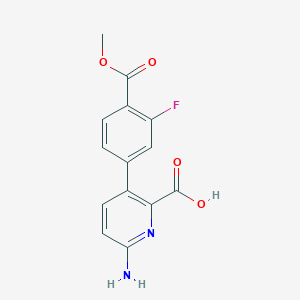
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid (FMNA) is an important small molecule that has been widely used in scientific research. It is a derivative of nicotinic acid and is a powerful inhibitor of the enzyme acetylcholinesterase (AChE). FMNA has been shown to have a wide range of applications in biochemical and physiological studies, as well as in laboratory experiments.
作用機序
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% works by inhibiting the enzyme AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration of acetylcholine, which leads to an increase in the activity of cholinergic neurons. This increased activity of cholinergic neurons is responsible for the effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% on memory and learning.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which leads to an increase in the activity of cholinergic neurons. This increased activity of cholinergic neurons leads to improved memory and learning. 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to improve cognitive function.
実験室実験の利点と制限
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a potent inhibitor of AChE, and its effects can be easily monitored. It is also relatively inexpensive and easy to synthesize. One of the main limitations of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% for laboratory experiments is that its effects are short-lived, and it is quickly metabolized in the body.
将来の方向性
There are several potential future directions for the use of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%. One potential direction is the development of new drugs to treat neurological diseases. 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could also be used to study the role of AChE in the regulation of neurotransmitter release and its effects on memory and learning. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could be used to study the role of AChE in the development of Alzheimer’s disease and other neurological disorders. Finally, 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could be used to study the effects of AChE inhibitors on the development of cognitive function.
合成法
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid using a three-step process. The first step involves the reaction of nicotinic acid and 3-fluorobenzaldehyde to form a Schiff base. The second step involves the reaction of the Schiff base with 4-methoxycarbonylphenyl bromide to form 4-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid. The third step involves the hydrolysis of the product to form 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%.
科学的研究の応用
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% is a powerful inhibitor of AChE, and has been used in various scientific research studies. It has been used to study the role of AChE in the central nervous system, as well as in the development of new drugs to treat neurological diseases. It has also been used to study the role of AChE in the regulation of neurotransmitter release and its effects on memory and learning.
特性
IUPAC Name |
4-(3-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-12(10)15)9-4-5-16-7-11(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNPFVVIODKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692714 |
Source


|
| Record name | 4-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid | |
CAS RN |
1261900-52-0 |
Source


|
| Record name | 4-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415331.png)


![6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415355.png)









